molecular formula C17H19ClN2O3S B11146654 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11146654
M. Wt: 366.9 g/mol
InChI Key: WMKIWAYNXOSSJV-UHFFFAOYSA-N
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Description

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves the coupling of the thiazole derivative with hexanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hexanoic acid moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: A simpler thiazole derivative without the hexanoic acid moiety.

    4-Methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with a carboxylic acid group but lacking the chlorophenyl group.

    6-Aminohexanoic acid: A hexanoic acid derivative without the thiazole and chlorophenyl groups.

Uniqueness

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to its combination of a thiazole ring, chlorophenyl group, and hexanoic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler derivatives, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

6-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-11-15(16(23)19-10-4-2-3-5-14(21)22)24-17(20-11)12-6-8-13(18)9-7-12/h6-9H,2-5,10H2,1H3,(H,19,23)(H,21,22)

InChI Key

WMKIWAYNXOSSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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